molecular formula C12H16N2O2 B2748311 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile CAS No. 1436355-22-4

4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile

Cat. No.: B2748311
CAS No.: 1436355-22-4
M. Wt: 220.272
InChI Key: ROUIPYVFGSAVCH-UHFFFAOYSA-N
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Description

4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is a chemical compound with a unique structure that offers intriguing possibilities for synthesis and exploration. This compound is of interest in various fields such as drug discovery, materials science, and catalysis.

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is explored for its potential as a drug candidate due to its unique structure and properties. In industry, it is used in the development of new materials and catalysts.

Future Directions

The future directions for this compound could involve further exploration of its synthesis, properties, and potential applications. The development of new synthetic methods could open up new possibilities for the creation of complex structures .

Preparation Methods

The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .

Chemical Reactions Analysis

4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets and pathways. Bicyclo[3.1.0]hexanes are conformationally constrained isosteres for cyclohexanes, which may confer tighter binding to target proteins, more resistance to metabolism, and better selectivity, resulting in fewer off-target effects .

Comparison with Similar Compounds

Similar compounds to 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile include other bicyclo[3.1.0]hexane derivatives. These compounds share the bicyclo[3.1.0]hexane core structure but differ in their functional groups and substituents. The uniqueness of this compound lies in its specific combination of the bicyclo[3.1.0]hexane core with the morpholine and carbonitrile groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2/c13-6-8-7-16-5-4-14(8)12(15)11-9-2-1-3-10(9)11/h8-11H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUIPYVFGSAVCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(C1)C2C(=O)N3CCOCC3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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